8-Phenyltheophylline

Catalog No.
S576566
CAS No.
961-45-5
M.F
C13H12N4O2
M. Wt
256.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Phenyltheophylline

CAS Number

961-45-5

Product Name

8-Phenyltheophylline

IUPAC Name

1,3-dimethyl-8-phenyl-7H-purine-2,6-dione

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)

InChI Key

PJFMAVHETLRJHJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3

Synonyms

8-phenyltheophylline

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3

Adenosine Receptor Antagonism

The primary research application of 8-phenyltheophylline lies in its ability to antagonize adenosine receptors. Adenosine receptors are found throughout the body and play a role in various functions, including regulating blood flow, heart rate, neurotransmission, and sleep. By blocking these receptors, 8-phenyltheophylline can potentially impact these processes.

Here are some specific research areas where 8-phenyltheophylline has been investigated:

  • Understanding adenosine signaling: Researchers use 8-phenyltheophylline as a tool to study the role of adenosine in different physiological processes. By observing the effects of blocking adenosine receptors with 8-phenyltheophylline, scientists can gain insights into how adenosine normally affects these processes.
  • Investigating potential therapeutic applications: Due to its ability to modulate adenosine signaling, 8-phenyltheophylline has been explored for potential therapeutic applications in various conditions. These include:
    • Cardiovascular diseases: Studies have investigated the use of 8-phenyltheophylline to understand and potentially treat conditions like heart failure and arrhythmias.
    • Neurological disorders: Research has explored the potential of 8-phenyltheophylline in understanding and treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

8-Phenyltheophylline, also known as 8-phenyl-1,3-dimethylxanthine, is a compound belonging to the xanthine family. It is characterized by its selective antagonistic activity towards adenosine receptors A1 and A2A, making it a significant subject of study in pharmacology. Unlike many other xanthine derivatives, 8-Phenyltheophylline exhibits minimal phosphodiesterase inhibitory activity, which distinguishes its pharmacological profile .

8-PT exerts its effects by competitively binding to adenosine receptors A1 and A2A, thereby blocking the action of endogenous adenosine [, ]. Adenosine is a neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, wakefulness, anxiety, and cardiovascular function. By antagonizing adenosine receptors, 8-PT can produce stimulant effects similar to caffeine, but with a potentially more targeted mechanism [].

Information regarding the specific safety profile and hazards associated with 8-PT is scarce. Due to its structural similarity to caffeine, potential concerns might include:

  • Stimulant effects: Similar to caffeine, 8-PT may induce anxiety, insomnia, and restlessness.
  • Cardiovascular effects: It could potentially elevate heart rate and blood pressure.
  • Drug interactions: As 8-PT inhibits the CYP1A2 liver enzyme, it might interact with other medications metabolized by this enzyme, leading to altered effects [].

  • Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
  • Reduction: Reduction can modify the functional groups present on the xanthine ring.
  • Substitution: The phenyl group can be replaced with various functional groups under suitable conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often involve halides and are conducted under controlled temperatures .

The primary biological activity of 8-Phenyltheophylline is its role as a selective antagonist of adenosine receptors, particularly A1 and A2A. This antagonism leads to various physiological effects, such as increased stimulation akin to caffeine. It has been shown to influence heart rate and blood pressure by blocking adenosine's action at these receptors . Additionally, 8-Phenyltheophylline acts as a potent inhibitor of the liver enzyme CYP1A2, which can lead to significant drug-drug interactions with other compounds metabolized by this enzyme .

The synthesis of 8-Phenyltheophylline typically involves multi-step organic reactions starting from simpler xanthine derivatives. Key steps may include:

  • Formation of the xanthine core: Starting from uric acid or other precursors.
  • Introduction of the phenyl group: This can be achieved through electrophilic aromatic substitution methods.
  • Methylation: Specific methyl groups are added to achieve the desired structure.

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

8-Phenyltheophylline has several applications in research and medicine:

  • Pharmacological Research: It is extensively used in studies investigating adenosine receptor functions and their roles in various physiological processes.
  • Potential Therapeutic Uses: Due to its stimulant effects and ability to modulate adenosine signaling, it may have implications in treating conditions like asthma or other respiratory disorders where adenosine plays a role .

Research indicates that 8-Phenyltheophylline interacts significantly with other drugs metabolized by CYP1A2. Its ability to inhibit this enzyme can enhance the effects or toxicity of co-administered drugs, necessitating careful monitoring in clinical settings . Additionally, studies have shown that it can alter diuretic responses when combined with other medications .

Several compounds share structural similarities with 8-Phenyltheophylline, each with unique pharmacological properties:

Compound NameStructure TypeKey Features
CaffeineMethylxanthineNon-selective adenosine receptor antagonist
TheophyllineMethylxanthinePhosphodiesterase inhibitor; broader receptor activity
1,3-DimethylxanthineMethylxanthine derivativeSimilar stimulant effects but less selective
8-(4'-Carboxymethyloxyphenyl)-1,3-dipropylxanthineFunctionalized xanthine derivativeMore selective for A2A receptors

8-Phenyltheophylline is unique due to its selective antagonism at both A1 and A2A receptors while exhibiting minimal phosphodiesterase inhibition compared to others in the xanthine class .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

256.09602564 g/mol

Monoisotopic Mass

256.09602564 g/mol

Heavy Atom Count

19

UNII

E6M543P3BL

Other CAS

961-45-5

Wikipedia

8-Phenyltheophylline

Dates

Modify: 2023-08-15

Opposing effects of ATP and adenosine on barrier function of rat coronary microvasculature

Dursun Gündüz, Muhammad Aslam, Uwe Krieger, Lutz Becker, Mathias Grebe, Muhammad Arshad, Daniel G Sedding, Frauke V Härtel, Yaser Abdallah, Hans Michael Piper, Reinhard K Voss, Thomas Noll
PMID: 22266063   DOI: 10.1016/j.yjmcc.2012.01.003

Abstract

ATP can differentially affect the micro- and macrovascular endothelial barrier. It has been shown that it can both increase and/or decrease macromolecule permeability of microvascular endothelial cells and microvessels, in vivo. We hypothesised that the barrier stabilising effect is mediated by ATP itself via P2 receptors, while barrier-disrupting effect is mediated by its metabolite adenosine via adenosine receptors. The effects of ATP, ADP, AMP and adenosine on barrier function were studied in cultured rat coronary microvascular endothelial monolayers (RCEC) in vitro, as well as in rat mesentery vessels, and in rat hearts in vivo. ATP and ADP showed a biphasic effect on permeability of RCEC monolayers with a reduction followed by a later increase in albumin permeability. The permeability decreasing effect of ATP was enhanced by ecto-nucleotidase inhibitor ARL67156 while permeability increasing effect was enhanced by apyrase, an extracellular ecto-nucleotidase. Moreover, the permeability increasing effect was abrogated by adenosine receptor antagonists, 8-phenyltheophylline (8-PT) and DMPX. Adenosine and adenosine receptor agonists 5'-(N-ethylcarboxamido)-adenosine (NECA), CGS21680, and R-PIA enhanced albumin permeability which was antagonised by 8-PT, A(1), and A(2) but not by A(3) receptor antagonists. Likewise, immunofluorescence microscopy of VE-cadherin and actin showed that NECA induces a disturbance of intercellular junctions. Pre-incubation of ATP antagonised the effects of NECA on permeability, actin cytoskeleton and intercellular junctions. Similar effects of the applied substances were observed in rat mesentery artery by determining the vascular leakage using intravital microscopy as well as in rat hearts by assessing myocardial water contents in vivo. In conclusion, the study demonstrates that in RCEC, ATP, ADP, and its metabolite adenosine play opposing roles on endothelial barrier function.


Voltage-dependent K+ channels regulate the duration of reactive hyperemia in the canine coronary circulation

Gregory M Dick, Ian N Bratz, Léna Borbouse, Gregory A Payne, U Deniz Dincer, Jarrod D Knudson, Paul A Rogers, Johnathan D Tune
PMID: 18375717   DOI: 10.1152/ajpheart.01279.2007

Abstract

We previously demonstrated a role for voltage-dependent K(+) (K(V)) channels in coronary vasodilation elicited by myocardial metabolism and exogenous H(2)O(2), as responses were attenuated by the K(V) channel blocker 4-aminopyridine (4-AP). Here we tested the hypothesis that K(V) channels participate in coronary reactive hyperemia and examined the role of K(V) channels in responses to nitric oxide (NO) and adenosine, two putative mediators. Reactive hyperemia (30-s occlusion) was measured in open-chest dogs before and during 4-AP treatment [intracoronary (ic), plasma concentration 0.3 mM]. 4-AP reduced baseline flow 34 +/- 5% and inhibited hyperemic volume 32 +/- 5%. Administration of 8-phenyltheophylline (8-PT; 0.3 mM ic or 5 mg/kg iv) or N(G)-nitro-L-arginine methyl ester (L-NAME; 1 mg/min ic) inhibited early and late portions of hyperemic flow, supporting roles for adenosine and NO. 4-AP further inhibited hyperemia in the presence of 8-PT or L-NAME. Adenosine-induced blood flow responses were attenuated by 4-AP (52 +/- 6% block at 9 microg/min). Dilation of arterioles to adenosine was attenuated by 0.3 mM 4-AP and 1 microM correolide, a selective K(V)1 antagonist (76 +/- 7% and 47 +/- 2% block, respectively, at 1 microM). Dilation in response to sodium nitroprusside, an NO donor, was attenuated by 4-AP in vivo (41 +/- 6% block at 10 microg/min) and by correolide in vitro (29 +/- 4% block at 1 microM). K(V) current in smooth muscle cells was inhibited by 4-AP (IC(50) 1.1 +/- 0.1 mM) and virtually eliminated by correolide. Expression of mRNA for K(V)1 family members was detected in coronary arteries. Our data indicate that K(V) channels play an important role in regulating resting coronary blood flow, determining duration of reactive hyperemia, and mediating adenosine- and NO-induced vasodilation.


Theophylline inhibits free oxygen radicals production by human monocytes via phosphodiesterase inhibition

J Chorostowska-Wynimko, J Kus, E Skopińska-Rózewska
PMID: 18204120   DOI:

Abstract

Recent evidence suggests that theophylline, apart from bronchodilatation, derives its therapeutic activity in asthma from anti-inflammatory effects. Free oxygen radicals play important role in the perpetuation of inflammatory processes underlying bronchoconstriction and airway hyperresponsiveness in asthmatics. In our previous studies, we have analyzed the immunomodulatory effects of theophylline on human monocyte metabolic activity and showed that theophylline in doses of 5-20 microg/ml inhibited the process of zymosan-induced activation, decreasing total and maximum O2- production. The aim of present study was to analyze the mechanism of theophylline action on human monocytes. Therefore, the effects of papaverine--a phosphodiesterase inhibitor, LAS 31025--selective phosphodiesterase IV inhibitor, 8-phenyltheophylline--A1 and A2 adenosine receptors antagonist, and 8-cyclopenthyl-1, 3 dipropylxanthine--selective A1 receptor antagonist on O2- release were assessed. Adenosine receptor antagonist exerted no influence, while papaverine and LAS 31025 suppressed spontaneous, zymosan-induced total and maximum O2- production. The suppressant effect was concentration-dependent. We conclude that theophylline in therapeutic and subtherapeutic concentrations suppresses human monocyte metabolic activity via phosphodiesterase inhibition.


Effect of K+ATP channel and adenosine receptor blockade during rest and exercise in congestive heart failure

Jay H Traverse, YingJie Chen, MingXiao Hou, Yunfang Li, Robert J Bache
PMID: 17478726   DOI: 10.1161/CIRCRESAHA.107.150219

Abstract

K(+)(ATP) channels are important metabolic regulators of coronary blood flow (CBF) that are activated in the setting of reduced levels of ATP or perfusion pressure. In the normal heart, blockade of K(+)(ATP) channels results in a approximately 20% reduction in resting CBF but does not impair the increase in CBF that occurs during exercise. In contrast, adenosine receptor blockade fails to alter CBF or myocardial oxygen consumption (MVO(2)) in the normal heart but contributes to the increase in CBF during exercise when vascular K(+)(ATP) channels are blocked. Congestive heart failure (CHF) is associated with a decrease in CBF that is matched to a decrease in MVO(2) suggesting downregulation of myocardial energy utilization. Because myocardial ATP levels and coronary perfusion pressure are reduced in CHF, this study was undertaken to examine the role of K(+)(ATP) channels and adenosine in dogs with pacing-induced CHF. Myocardial blood flow (MBF) and MVO(2) were measured during rest and treadmill exercise before and after K(+)(ATP) channel blockade with glibenclamide (50 microg/kg/min ic) or adenosine receptor blockade with 8-phenyltheophylline (8-PT; 5 mg/kg iv). Inhibition of K(+)(ATP) channels resulted in a decrease in CBF and MVO(2) at rest and during exercise without a change in the relationship between CBF and MVO(2). In contrast, adenosine receptor blockade caused a significant increase in CBF that occurred secondary to an increase of MVO(2). These findings demonstrate that coronary K(+)(ATP) channel activity contribute to the regulation of resting MBF in CHF, and that endogenous adenosine may act to inhibit MVO(2) in the failing heart.


Extracellular ATP induces assembly and activation of the myosin light chain phosphatase complex in endothelial cells

F V Härtel, C W Rodewald, M Aslam, D Gündüz, L Hafer, J Neumann, H M Piper, T Noll
PMID: 17408601   DOI: 10.1016/j.cardiores.2007.02.013

Abstract

Extracellular ATP stabilizes the endothelial barrier and inactivates the contractile machinery of endothelial cells. This inactivation relies on dephosphorylation of the regulatory myosin light chain (MLC) due to an activation of the MLC phosphatase (MLCP). To date, activation and function of MLCP in endothelial cells are only partially understood.
Here, the mechanism of extracellular ATP-mediated activation of MLCP was analyzed in human endothelial cells from umbilical veins. Cells were transfected with the endogenous protein phosphatase 1 (PP1)-specific inhibitor-2 (I-2).
Overexpression of I-2 led to inhibition of PP1 activity and abrogation of the ATP-induced dephosphorylation of MLC. This indicates that the PP1 catalytic subunit is the principal phosphatase catalyzing the MLC dephosphorylation induced by extracellular ATP. As demonstrated by immunoprecipitation analysis, extracellular ATP recruits the PP1delta catalytic subunit and the myosin phosphatase targeting subunit (MYPT1) to form a complex. ATP stimulated dephosphorylation of MYPT1 at the inhibitory phosphorylation sites threonine 850 and 696. However, extracellular ATP failed to stimulate MYPT1 dephosphorylation in I-2-overexpressing cells.
The present study shows for the first time that, in endothelial cells, extracellular ATP causes activation of MLCP through recruitment of PP1delta and MYPT1 into a MLCP holoenzyme complex and PP1-mediated reduction of the inhibitory phosphorylation of MYPT1.


Contribution of hepatic adenosine A1 receptors to renal dysfunction associated with acute liver injury in rats

Zhi Ming, Yi-Jun Fan, Xi Yang, W Wayne Lautt
PMID: 17006917   DOI: 10.1002/hep.21336

Abstract

Acute liver injury is associated with renal insufficiency, whose mechanism may be related to activation of the hepatorenal reflex. We previously showed that intrahepatic adenosine is involved in activation of the hepatorenal reflex to restrict urine production in both healthy rats and in rats with cirrhosis. The aim of the present study was to test the hypothesis that activation of intrahepatic adenosine receptors is involved in the pathogenesis of the renal insufficiency seen in acute liver injury. Acute liver injury was induced by intraperitoneal injection of thioacetamide (TAA, 500 mg/kg) in rats. The animals were instrumented 24 hours later to monitor systemic, hepatic, and renal circulation and urine production. Severe liver injury developed following TAA insult, which was associated with renal insufficiency, as demonstrated by decreased (approximately 25%) renal arterial blood flow, a lower (approximately 30%) glomerular filtration rate, and decreased urine production. Further, the increase in urine production following volume expansion challenge was inhibited. Intraportal, but not intravenous, administration of a nonselective adenosine receptor antagonist, 8-phenyltheophylline, improved urine production. To specify receptor subtype, the effects of 8-cyclopentyl-1,3-dipropylxanthine (DPCPX, an adenosine A(1) receptor antagonist) and 3,7-dimethyl-1-propargylxanthine (DMPX, an adenosine A(2) receptor antagonist) were compared. Intraportal but not intravenous administration of DPCPX greatly improved impaired renal function induced by acute liver injury, and this beneficial effect was blunted in rats with liver denervation. In contrast, neither intraportal nor intravenous administration of DMPX showed significant improvement in renal function. In conclusion, an activated hepatorenal reflex, triggered by intrahepatic adenosine A(1) receptors, contributed to the pathogenesis of the water and sodium retention associated with acute liver injury.


Inhibition of tolerance to spinal morphine antinociception by low doses of opioid receptor antagonists

Benjamin McNaull, Tuan Trang, Maaja Sutak, Khem Jhamandas
PMID: 17307158   DOI: 10.1016/j.ejphar.2006.12.013

Abstract

Ultra-low doses of opioid receptor antagonists inhibit development of chronic spinal morphine tolerance. As this phenomenon mechanistically resembles acute tolerance, the present study examined actions of opioid receptor antagonists on acute spinal morphine tolerance. In adult rats, administration of three intrathecal injections of morphine (15 microg) at 90 min intervals produced a significant decline of the antinociceptive effect and loss of agonist potency in both the tail-flick and paw-pressure tests. These reduced responses, indicative of acute tolerance, were blocked by co-injection of morphine (15 microg) with naltrexone (NTX, 0.05 ng), D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTAP, 0.001 ng), naltrindole (0.06 ng), or nor-binaltorphimine (0.1 ng). Repeated injections of CTAP, naltrindole, or nor-binaltorphimine without morphine elicited a delayed weak antinociceptive response which was blocked by a high dose of naltrexone (2 microg). In another set of experiments, administration of low dose spinal (0.05 ng) or systemic (0.01 microg/kg) morphine produced a sustained thermal hyperalgesia. This response was blocked by opioid receptor antagonists at doses inhibiting development of acute morphine tolerance. Lastly, an acute spinal injection of morphine (15 microg) with naltrexone (0.05 ng) produced a sustained analgesic response; this was antagonized by adenosine receptor antagonist, 8-phenyltheophylline (3 microg). The results show that ultra-low doses of opioid receptor antagonists block acute tolerance to morphine. This effect may result from blockade of opioid excitatory effects that produce a latent hyperalgesia that then contributes to induction of tolerance. The sustained antinociception produced by combination of morphine with an opioid receptor antagonist shows dependency on the adenosine receptor activity.


Accumulation of extracellular ATP protects against acute reperfusion injury in rat heart endothelial cells

Dursun Gündüz, Sascha A Kasseckert, Frauke V Härtel, Muhammad Aslam, Yaser Abdallah, Matthias Schäfer, Hans Michael Piper, Thomas Noll, Claudia Schäfer
PMID: 16836989   DOI: 10.1016/j.cardiores.2006.06.011

Abstract

Ischemia-reperfusion provokes barrier failure of the coronary microvasculature, leading to myocardial edema development that jeopardizes functional recovery of the heart during reperfusion. Here, we tested whether adenosine 5'-triphosphate (ATP), either exogenously applied or spontaneously released during reperfusion, protects the endothelial barrier against an imminent reperfusion injury and whether interventions preventing ATP breakdown augment this protective ATP effect.
Cultured microvascular coronary endothelial monolayers and isolated-perfused hearts of rat were used.
After ischemic conditions were induced, reperfusion of endothelial monolayers activated the endothelial contractile machinery and caused intercellular gap formation. It also led to the release of ATP. When its breakdown was inhibited by 6-N,N-diethyl-beta,gamma-dibromomethylene-D-ATP (ARL 67156; 100 microM), a selective ectonucleotidase inhibitor, contractile activation and gap formation were significantly reduced. Reperfusion in the presence of exogenously added ATP (10 microM) plus ARL caused an additional reduction of both aforementioned effects. In contrast, elevation of ATP degradation by apyrase (1 U/ml), a soluble ectonucleotidase, or addition of adenosine (10 microM) provoked an increase in gap formation during reperfusion that could be completely inhibited by 8-phenyltheophylline (8-PT; 10 microM), an adenosine receptor antagonist. In Langendorff-perfused rat hearts, the reperfusion-induced increase in water content was significantly reduced by ARL plus ATP. Under conditions favouring ATP degradation, an increase in myocardial edema was observed that could be blocked by 8-PT.
ATP, either released from cells or exogenously applied, protects against reperfusion-induced failure of the coronary endothelial barrier. Inhibition of ATP degradation enhances the stabilizing effect of ATP on barrier function.


Blunted coronary vasodilator response to uridine adenosine tetraphosphate in post-infarct remodeled myocardium is due to reduced P1 receptor activation

Zhichao Zhou, Daphne de Wijs-Meijler, Inge Lankhuizen, Joachim Jankowski, Vera Jankowski, A H Jan Danser, Dirk J Duncker, Daphne Merkus
PMID: 23994209   DOI: 10.1016/j.phrs.2013.08.007

Abstract

We previously demonstrated that uridine adenosine tetraphosphate (Up4A) exerts a potent vasodilator effect in the healthy porcine coronary vasculature. Since the coronary microvascular effects of Up4A after myocardial infarction (MI) are unknown, the present study investigated the response to Up4A in coronary microvessels from post-MI remodeled porcine myocardium, and the involvement of purinergic receptor subtypes. Coronary small arteries (diameter ∼150 μm) were dissected from the apex of Sham-operated swine and swine in which MI had been produced 5 weeks earlier by transient (2h) occlusion of the left circumflex coronary artery, and mounted on Mulvany wire myographs. Up4A (10(-9)-10(-5)M) produced coronary vasodilation that was reduced in MI as compared to Sham-operated swine. Up4A-induced vasodilation was reduced by P1 blockade with 8-phenyltheophylline in Sham-operated swine and to a lesser extent in MI, while the attenuation by the A2A receptor blocker SCH58261 was similar in Sham-operated and MI swine. Up4A-induced vasodilation remained unaffected by non-selective P2 receptor antagonist PPADS, but was attenuated by selective P2X1 and P2Y1 receptor antagonists MRS2159 and MRS2179, albeit to a similar extent in Sham-operated and MI swine. These responses were paralleled by similar mRNA expression levels of A2A, P2X1 and P2Y1 receptors in MI compared to slaughterhouse control swine. Finally, attenuation of Up4A-induced coronary vasodilation by nitric oxide synthase inhibition was not attenuated in MI as compared to Sham-operated swine. In conclusion, blunted coronary vasodilation in response to Up4A in MI swine is most likely due to reduced activation of P1, rather than P2, receptors and does not involve a loss of NO bioavailability.


Functional interaction between purinergic system and opioid withdrawal: in vitro evidence

Anna Capasso, Chiara Gallo
PMID: 19442100   DOI: 10.2174/157488609788173035

Abstract

The effects exerted by P1 and P2 as well as by A1 and A2 agonists and antagonists purinoceptor on the acute opiate withdrawal induced by morphine were investigated in vitro. Following a 4 min in vitro exposure to morphine, the guinea-pig isolated ileum exhibited a strong contracture after the addition of naloxone. The P1 purinoceptor agonist, adenosine, was able dose-dependently to reduce morphine withdrawal whereas alpha,beta-methylene ATP (APCPP), a P2 purinoceptor agonist, increased morphine withdrawal. Caffeine, a P1 purinoceptor antagonist, was able significantly and in a concentration dependent manner to increase morphine withdrawal whereas quinidine, a P2 receptor antagonist, reduced it. Also, the adenosine A1 receptor agonist, N6-Cyclopentyladenosine (CPA) was able to reduce dose-dependently naloxone-precipitated withdrawal whereas the selective adenosine A(2A) receptor agonist CGS 21680 increased the naloxone-precipitated withdrawal phenomenon. Dipyridamole, a blocker of adenosine reuptake, induced a significant reduction of morphine dependence. Caffeine, an adenosine receptor antagonist, significantly increased the naloxone-precipitated withdrawal effect in a concentration dependent manner. The same effect was observed with 8-phenyltheophylline (8PT), an A1 adenosine receptor antagonist, whereas 3,7-dimethyl-1-propargylxanthine (DMPX), an A2 adenosine receptor antagonist, reduced the naloxone-precipitated withdrawal phenomenon. The results of our experiments indicate that P1 and P2 as well as A1 and A2 purinoceptor agonists and antagonists are able to influence opiate withdrawal in vitro, suggesting an important functional interaction between the purinergic system and opioid withdrawal.


Explore Compound Types